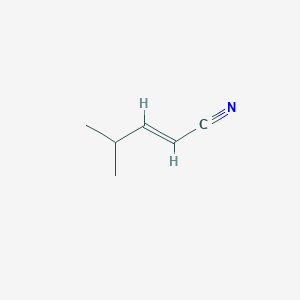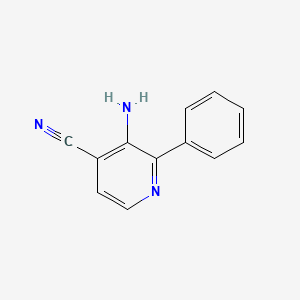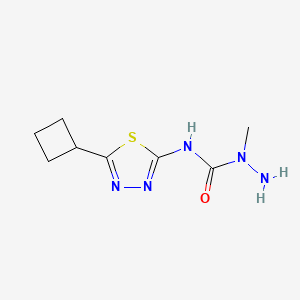
2-Pentenenitrile, 4-methyl-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pentenenitrile, 4-methyl-, (2E)- is an organic compound with the molecular formula C₆H₉N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is also known by its IUPAC name, (2E)-4-methyl-2-pentenenitrile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Pentenenitrile, 4-methyl-, (2E)- can be synthesized through various methods. One common approach involves the reaction of 2-pentenenitrile with methylating agents under controlled conditions . Another method includes the reaction of 2-pentenenitrile with trimethyl or triethyl orthoformate in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-Pentenenitrile, 4-methyl-, (2E)- typically involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pentenenitrile, 4-methyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of 2-Pentenenitrile, 4-methyl-, (2E)-.
Reduction: 4-Methyl-2-pentylamine.
Substitution: Products with different functional groups replacing the cyano group.
Wissenschaftliche Forschungsanwendungen
2-Pentenenitrile, 4-methyl-, (2E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Pentenenitrile, 4-methyl-, (2E)- involves its interaction with molecular targets, primarily through its cyano group. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect cellular pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-pentenenitrile
- 3-Pentenenitrile
- 4-Methylpentanenitrile
- 2-Pentenenitrile
Uniqueness
2-Pentenenitrile, 4-methyl-, (2E)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C6H9N |
|---|---|
Molekulargewicht |
95.14 g/mol |
IUPAC-Name |
(E)-4-methylpent-2-enenitrile |
InChI |
InChI=1S/C6H9N/c1-6(2)4-3-5-7/h3-4,6H,1-2H3/b4-3+ |
InChI-Schlüssel |
YZRARHFKUZRMCC-ONEGZZNKSA-N |
Isomerische SMILES |
CC(C)/C=C/C#N |
Kanonische SMILES |
CC(C)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















